Product packaging for Methyl 3,5-dichloro-2-fluorobenzoate(Cat. No.:CAS No. 1522125-32-1)

Methyl 3,5-dichloro-2-fluorobenzoate

Cat. No.: B568954
CAS No.: 1522125-32-1
M. Wt: 223.024
InChI Key: XNZBOSWQYVTGLM-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-fluorobenzoate (CAS 1522125-32-1) is a fluorinated aromatic ester of high interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C 8 H 5 Cl 2 FO 2 and a molecular weight of 223.02 g/mol, this compound serves as a versatile synthetic building block . Its structure, featuring both chloro and fluoro substituents on the benzoate ring, makes it a valuable precursor in the development of complex molecules, particularly in the field of radiopharmaceuticals. This compound is primarily utilized by researchers as a key intermediate in the synthesis of prosthetic groups for fluorine-18 radiolabeling . Such reagents are critical for conjugating the positron-emitting isotope fluorine-18 to biologics, including peptides, proteins, and other macromolecules, for use in Positron Emission Tomography (PET) imaging . The presence of the fluorine atom and the ester functional group allows for further chemical modifications, enabling its incorporation into maleimide-based thiol-reactive prosthetic reagents like [18F]FBEM, which are essential for site-specific labeling of cysteine residues in biomolecules . This application allows for the non-invasive study and diagnosis of diseases, including cancer, with high specificity. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2FO2 B568954 Methyl 3,5-dichloro-2-fluorobenzoate CAS No. 1522125-32-1

Properties

IUPAC Name

methyl 3,5-dichloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBOSWQYVTGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of Methyl 3,5 Dichloro 2 Fluorobenzoate

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In the case of Methyl 3,5-dichloro-2-fluorobenzoate, the aromatic ring is rendered electron-deficient by the inductive effects of the halogen substituents and the ester group, making it susceptible to attack by nucleophiles.

The generally accepted mechanism for S_NAr reactions involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group can stabilize this intermediate, thereby accelerating the reaction. libretexts.orgyoutube.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

Influence of Halogen Atom Position and Electronegativity on Reaction Rates and Selectivity

The position and nature of the halogen atoms on the aromatic ring of this compound play a crucial role in determining the rates and selectivity of nucleophilic substitution reactions.

Influence of Halogen Electronegativity: In S_NAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. This is because the more electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the transition state and the Meisenheimer intermediate through its powerful inductive electron-withdrawing effect. masterorganicchemistry.com This effect outweighs its stronger bond energy compared to other halogens. Therefore, in nucleophilic substitution reactions involving this compound, the fluorine atom at the C-2 position is expected to be the most susceptible to substitution.

Influence of Halogen Position (Selectivity): The regioselectivity of nucleophilic attack is directed by the positions of the activating groups relative to the potential leaving groups. Electron-withdrawing groups exert their stabilizing effect most effectively when they are positioned ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the activating group. libretexts.orgyoutube.com

In this compound:

The fluorine atom at C-2 is ortho to the ester group at C-1 and meta to the chlorine atom at C-5.

The chlorine atom at C-3 is ortho to the fluorine atom at C-2 and meta to the ester group at C-1.

The chlorine atom at C-5 is para to the fluorine atom at C-2 and meta to the ester group at C-1.

Given the superior activating ability of a para substituent compared to a meta one, the fluorine at C-2 is activated by the para-chlorine at C-5 and the ortho-ester group. The chlorine at C-3 is activated by the ortho-fluorine. The chlorine at C-5 is activated by the para-fluorine. Due to the higher intrinsic reactivity of the C-F bond in S_NAr, substitution is most likely to occur at the C-2 position.

PositionHalogenActivating Groups (Ortho/Para)Expected Relative Reactivity
C-2FluorineC1-Ester (ortho), C5-Cl (para)High
C-3ChlorineC2-F (ortho)Moderate
C-5ChlorineC2-F (para)Moderate to Low

Hydrolysis of the Ester Functional Group

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. jk-sci.com

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. jk-sci.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. quora.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. quora.com

Studies on the acid-catalyzed hydrolysis of substituted methyl benzoates have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. acs.orgchegg.com Electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, are generally expected to decrease the rate of acid-catalyzed hydrolysis. This is because they destabilize the protonated ester intermediate.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound were not found, the table below presents data for the hydrolysis of other substituted methyl benzoates in 95% sulfuric acid to illustrate the effect of substituents. chegg.com

Substituent10⁴ k (sec⁻¹)
p-Me2.41
m-Me1.51
H0.65
m-Br0.035
m-Cl0.032

This data illustrates the general trend of decreased reaction rates with electron-withdrawing substituents.

Base-Catalyzed Hydrolysis Mechanisms and Product Distribution

Base-catalyzed hydrolysis of esters, also known as saponification, is typically an irreversible process. jk-sci.com The reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. The final carboxylic acid is obtained after an acidic workup.

The rate of base-catalyzed hydrolysis is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring. psu.edu These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, the chlorine and fluorine atoms in this compound are expected to accelerate the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Steric hindrance from ortho substituents can significantly impact the rate of hydrolysis. psu.eduresearchgate.net In this compound, the fluorine atom at the C-2 position and the chlorine atom at the C-3 position could potentially hinder the approach of the nucleophile to the ester carbonyl. However, the electronic activation provided by the halogens is likely to be the dominant factor.

The primary product of the complete base-catalyzed hydrolysis of this compound is 3,5-dichloro-2-fluorobenzoic acid (after acidic workup). Under certain conditions, especially with sterically hindered esters, side reactions such as decarboxylation might occur, although this is less common for benzoates that are not severely hindered. psu.edu

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The halogenated positions on the aromatic ring of this compound serve as handles for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki Coupling for Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate to form a C-C bond. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. youtube.com

The catalytic cycle of the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the biaryl product and regenerating the palladium(0) catalyst. libretexts.org

The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl >> F. youtube.com Therefore, in the Suzuki coupling of this compound, the chlorine atoms at C-3 and C-5 would be expected to be more reactive than the fluorine atom at C-2. Selective coupling at one of the chlorine atoms could potentially be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and base.

While specific examples of Suzuki coupling with this compound were not found in the searched literature, related studies on polychlorinated aromatic compounds demonstrate the feasibility of such transformations. For instance, selective Suzuki-Miyaura reactions have been reported for polychlorinated pyridines and benzenes. thieme-connect.de

The following table outlines a general set of conditions that could be adapted for the Suzuki coupling of this compound based on literature for similar substrates.

ComponentExample Reagents/ConditionsPurpose
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyzes the cross-coupling reaction
LigandPPh₃, SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity and selectivity
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation
Organoboron ReagentArylboronic acid, Arylboronic esterProvides the aryl group to be coupled
SolventToluene (B28343), Dioxane, THF/WaterProvides the reaction medium

Buchwald-Hartwig Amination for Aromatic Amine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for linking amines with aryl halides. wikipedia.org this compound, being an electron-deficient aryl chloride, is a suitable substrate for this transformation, allowing for the selective substitution of a chlorine atom to synthesize aromatic amines.

The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgnumberanalytics.com The cycle commences with the oxidative addition of the aryl chloride (this compound) to the Pd(0) center, forming a Pd(II) intermediate. numberanalytics.comlibretexts.org This is often the rate-determining step for aryl chlorides. acs.org Subsequently, the amine coordinates to the palladium complex, and deprotonation by a base forms a palladium amide complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst. wikipedia.orgnumberanalytics.com

Given the electron-deficient and sterically hindered nature of the substrate, successful amination requires carefully optimized conditions. The choice of ligand, base, and solvent is critical. numberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands are commonly employed as they facilitate the key steps of oxidative addition and reductive elimination. numberanalytics.com Strong, non-nucleophilic bases are necessary to deprotonate the amine without competing in side reactions. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides

Component Examples Function References
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of active Pd(0) catalyst nih.govnrochemistry.com
Ligand XPhos, RuPhos, BrettPhos Stabilizes Pd center, facilitates oxidative addition and reductive elimination numberanalytics.comresearchgate.net
Base NaOt-Bu, LiHMDS, K₃PO₄ Deprotonates the amine, facilitates formation of the palladium amide complex numberanalytics.comnih.govwuxiapptec.com
Solvent Toluene, Dioxane, tert-Amyl alcohol Solubilizes reactants and catalyst; can influence reaction rate and outcome libretexts.orgacs.org
Temperature 80-120 °C Provides energy to overcome activation barriers, especially for the oxidative addition of the C-Cl bond acs.orgnih.gov

Redox Chemistry and Ring Modification Reactions of the Aromatic Core

The ester group of this compound can be selectively reduced without affecting the halogen substituents on the aromatic ring. Hydrosilanes, such as triethylsilane (Et₃SiH) or polymethylhydrosiloxane (B1170920) (PMHS), are effective reagents for this transformation, typically in the presence of a catalyst. organic-chemistry.orggelest.com

The reaction generally proceeds via the conversion of the ester into a more reactive species that can accept a hydride from the silane. For aromatic esters like methyl benzoate, reduction with PMHS and a zinc catalyst can yield the corresponding benzyl (B1604629) alcohol in high yield. google.com Similarly, palladium catalysts can be used to facilitate the hydrogenolysis of benzylic alcohols to the corresponding methylene (B1212753) compounds using silanes. researchgate.net Applying these methods to this compound would be expected to reduce the methyl ester to a primary benzylic alcohol, yielding (3,5-dichloro-2-fluorophenyl)methanol. The conditions can be tuned to favor the alcohol or potentially achieve full reduction to the toluene derivative, 2,4-dichloro-1-fluoro-5-methylbenzene. The C-F and C-Cl bonds are generally stable to these silane-based reduction conditions. organic-chemistry.org

Table 2: Potential Reduction Pathways for the Ester Functionality

Reagent System Intermediate/Product Reaction Type References
PMHS / Zinc Catalyst (3,5-dichloro-2-fluorophenyl)methanol Partial Reduction google.com
Et₃SiH / Lewis Acid (e.g., B(CF₅)₃) (3,5-dichloro-2-fluorophenyl)methanol Partial Reduction gelest.com
Et₃SiH / PdCl₂ 2,4-dichloro-1-fluoro-5-methylbenzene (from intermediate alcohol) Full Reduction (Hydrogenolysis) researchgate.net
Cp₂ZrCl₂ / Hydrosilane Aldehyde or Imine (trapped intermediate) Partial Reduction to Aldehyde Oxidation State chemrxiv.org

Direct oxidative functionalization of the highly substituted and electron-poor aromatic core of this compound is challenging. The strong electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the methyl ester group deactivate the ring towards electrophilic attack. However, modern synthetic methods offer potential pathways.

One strategy involves transition-metal-catalyzed C-H activation. This approach could theoretically functionalize the C-4 or C-6 positions, which are the only available sites on the ring. For instance, oxidative coupling reactions, sometimes mediated by platinum or silver, can create new carbon-carbon or carbon-heteroatom bonds by directly activating a C-H bond. nih.govosti.gov Another possibility is the directed C-H activation where the ester group could potentially direct a metal catalyst to the C-6 position, although this is often difficult with meta-directing groups.

A different approach is through biological oxidation. Genetically engineered cytochrome P450 enzymes have been shown to oxidize highly recalcitrant polychlorinated benzenes, such as pentachlorobenzene, to introduce a hydroxyl group. nih.gov A similar biocatalytic system could potentially hydroxylate this compound to form a chlorofluorophenol derivative, a transformation that is difficult to achieve with conventional chemical oxidants.

Mechanistic Investigations and Comparative Reactivity Studies of Halogenated Benzoates

The chemical reactivity of this compound is dictated by the interplay of inductive and resonance effects of its substituents. libretexts.org

Inductive Effect (-I): The halogen atoms and the methyl ester group are all strongly electron-withdrawing through the sigma framework due to their high electronegativity. libretexts.org The order of this effect for the halogens is F > Cl. stackexchange.com This withdrawal of electron density significantly deactivates the aromatic ring, making it much less susceptible to electrophilic aromatic substitution than benzene (B151609). libretexts.org

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated into the aromatic π-system. libretexts.org This donation opposes the inductive effect and directs incoming electrophiles to the ortho and para positions. The efficiency of this resonance donation is related to the overlap between the halogen's p-orbital and the carbon 2p-orbital, making it most effective for fluorine and less so for chlorine. stackexchange.compearson.com

Combined Effects on Reactivity:

For Electrophilic Substitution: The strong, deactivating -I effects of the three halogens and the ester group dominate, making these reactions very difficult.

For Nucleophilic Aromatic Substitution (SNA_r_): The powerful electron-withdrawing nature of the substituents is highly activating. These groups stabilize the negative charge in the intermediate Meisenheimer complex that forms during the reaction. stackexchange.com The fluorine atom at the ortho position is known to have a variable but often activating influence on nucleophilic substitution. researchgate.net This makes the chlorine atoms, particularly the one at C-5 (para to the fluorine), susceptible to displacement by strong nucleophiles.

Kinetic and thermodynamic studies provide deep insight into the mechanisms of reactions involving halogenated benzoates, such as the Buchwald-Hartwig amination.

Computational and Theoretical Chemical Studies of Methyl 3,5 Dichloro 2 Fluorobenzoate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic profile of Methyl 3,5-dichloro-2-fluorobenzoate. These methods model the electronic and nuclear arrangement to predict stable conformations and molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a popular choice for chemical computations. arxiv.org The core of DFT lies in using the electron density to determine the energy and other properties of the system. scispace.com

For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related substituted benzoic acids have shown that intramolecular interactions, such as those between the carboxylic group and ortho-substituents, significantly influence the planarity and conformational energy of the molecule. uc.pt

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O bond in the ester group or the C-Cl bonds on the aromatic ring. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. libretexts.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This energy gap is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions.

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons. The higher its energy, the more nucleophilic the molecule. libretexts.orgyoutube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons. The lower its energy, the more electrophilic the molecule. libretexts.orgyoutube.com
HOMO-LUMO Gap The energy difference between HOMO and LUMOA smaller gap indicates higher reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different charge regions. uni-muenchen.deresearchgate.net

The MEP map provides a clear, visual guide to the reactive sites of a molecule. uni-muenchen.de

Red Regions : These areas indicate negative electrostatic potential, rich in electron density. They are susceptible to electrophilic attack and represent the nucleophilic sites of the molecule. For this compound, these regions are expected around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. uni-muenchen.deresearchgate.net

Blue Regions : These areas signify positive electrostatic potential, which is electron-deficient. They are prone to nucleophilic attack and represent the electrophilic sites.

Green Regions : These areas represent neutral or near-zero potential.

For this compound, the MEP analysis would likely show strong negative potential (red) around the carbonyl oxygen. The hydrogen atoms of the methyl group and the regions near the electron-withdrawing halogen atoms would likely exhibit a positive potential (blue), indicating their electrophilic character. This mapping is crucial for predicting how the molecule will interact with other reagents, for example, identifying the most likely site for protonation or attack by a nucleophile. uni-muenchen.de

Color on MEP MapElectrostatic PotentialChargeReactivity
RedMost NegativeElectron-RichSite for Electrophilic Attack uni-muenchen.de
Yellow/OrangeIntermediate NegativeModerately Electron-Rich
GreenNeutralNeutralLow Reactivity
BlueMost PositiveElectron-PoorSite for Nucleophilic Attack uni-muenchen.de

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistically significant correlation between the chemical structure of a compound and its reactivity or other properties. nih.gov These models use molecular descriptors, which are numerical values that encode physicochemical information about the molecules. nih.gov

In the context of this compound, QSRR models can be developed to predict its behavior in various chemical reactions. This involves calculating a set of electronic descriptors derived from quantum chemical calculations.

Key electronic descriptors include:

HOMO and LUMO energies : As discussed, these relate directly to the molecule's ability to donate or accept electrons. growingscience.com

Mulliken charges : Quantify the partial charge on each atom, helping to identify reactive centers.

Global reactivity descriptors : Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. growingscience.com

By building a regression model that correlates these descriptors with experimentally observed data (such as reaction rates or product selectivity) for a series of related compounds, a predictive QSRR model can be established. nih.gov For example, a QSRR model could predict the regioselectivity of a nucleophilic aromatic substitution reaction on the dichlorofluorophenyl ring by correlating the calculated partial charges and LUMO densities on the ring carbons with the observed product distribution. Such models are powerful for optimizing reaction conditions and designing new synthetic pathways with desired outcomes.

Molecular Modeling and Simulation for Conformational Analysis and Stability

The conformational landscape and relative stability of this compound would be elucidated through molecular modeling and simulation techniques. The primary goal is to identify the most stable three-dimensional arrangements of the atoms in the molecule, known as conformers, and to determine the energy barriers that separate them.

Conformational Analysis:

The initial step in conformational analysis involves the exploration of the potential energy surface (PES) of the molecule. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy at each step. For this compound, the key dihedral angles to be investigated would be the one defining the orientation of the methoxycarbonyl group relative to the benzene (B151609) ring and the rotation around the C-O bond of the ester group.

A relaxed PES scan, often performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed. researchgate.net This method calculates the minimum energy for each rotational step, providing a profile of energy versus dihedral angle. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them.

Stability Analysis:

The relative stabilities of the identified conformers are determined by their calculated electronic energies. The conformer with the lowest energy is considered the global minimum and the most stable form of the molecule under the given computational conditions. The energy difference between various conformers provides insight into their population distribution at thermal equilibrium.

For a comprehensive understanding, quantum chemical calculations would be used to obtain various thermodynamic properties. researchgate.net These calculations can predict parameters such as the standard enthalpy of formation and Gibbs free energy for each conformer, which are crucial for assessing their thermodynamic stability.

Expected Data from Conformational and Stability Analysis:

Below is a hypothetical data table illustrating the kind of results a computational study on this compound would yield. The values are for illustrative purposes only and are not based on actual experimental or calculated data for this specific molecule.

Conformational ParameterConformer 1 (Planar)Conformer 2 (Non-planar)Transition State
Dihedral Angle (C-C-C=O) ~30°~90°
Relative Energy (kcal/mol) 0.01.55.0
Dipole Moment (Debye) 2.12.53.2
Rotational Constants (GHz) A: 1.5, B: 0.8, C: 0.7A: 1.4, B: 0.9, C: 0.7-

In Silico Prediction of Molecular Interactions and Binding Affinities (Research Tool Focus)

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. This is a critical aspect of modern drug discovery and materials science research, providing insights into the molecule's potential biological activity or its suitability for specific applications.

Molecular Docking for Interaction Prediction:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg For this compound, this would involve docking the molecule into the active site of a target protein. The process helps in identifying key intermolecular interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

The fluorine and chlorine atoms on the benzene ring can participate in halogen bonding, a type of non-covalent interaction that has gained significant attention in rational drug design. nih.gov The oxygen atoms of the ester group can act as hydrogen bond acceptors. Computational tools like AutoDock or Molegro Virtual Docker are often used for these simulations. semanticscholar.org

Binding Affinity Prediction:

The result of a docking simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity. This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG_bind). A more negative score indicates a more favorable binding interaction.

These predictions are invaluable for screening large libraries of compounds against a specific protein target, allowing researchers to prioritize molecules for further experimental testing.

Predicted Interaction and Affinity Data:

The following table is a hypothetical representation of the output from a molecular docking study of this compound against a putative protein target. The data is purely illustrative.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A -7.8TYR 123Hydrogen Bond with C=O
LYS 45Halogen Bond with Cl
PHE 210π-π Stacking with Benzene Ring
Hypothetical Hydrolase B -6.5SER 98Hydrogen Bond with OCH3
TRP 150Hydrophobic Interaction

This structured approach, combining conformational analysis with the prediction of molecular interactions, provides a powerful framework for understanding the chemical behavior of this compound at a molecular level, guiding further experimental investigation and application.

Biological and Biomedical Research Perspectives on Methyl 3,5 Dichloro 2 Fluorobenzoate Analogs

Role as a Synthetic Intermediate for Biologically Active Molecules

Perhaps the most significant application of Methyl 3,5-dichloro-2-fluorobenzoate and its structural relatives is their use as intermediates in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. precedenceresearch.com Their pre-functionalized aromatic ring provides a reliable starting point for building larger, more intricate molecular architectures.

The agrochemical industry relies heavily on halogenated intermediates. An estimated 81% of agrochemicals launched between 2010 and 2020 contain halogen atoms, underscoring their importance for creating effective herbicides, fungicides, and insecticides. researchgate.net

A prominent example is the veterinary insecticide and acaricide Fluralaner, which is used to control flea and tick infestations in animals. wikipedia.org The molecular structure of Fluralaner features a 3,5-dichlorophenyl group, which is a core component derived from intermediates like those related to this compound. guidechem.comgoogle.comnih.gov Multiple patented synthetic routes for Fluralaner start from precursors containing this 3,5-dichlorophenyl moiety. guidechem.comgoogle.comgoogle.com These intermediates are essential for constructing the isoxazoline (B3343090) ring system that is critical to Fluralaner's mode of action, which involves inhibiting the GABA-gated chloride channels of the target pests. wikipedia.org

Table 2: Application of Dichlorophenyl Analogs as Synthetic Intermediates This interactive table provides an example of a biologically active molecule synthesized from a dichlorophenyl-containing precursor.

Precursor Type Biologically Active Molecule Application Area Mechanism of Action Citations
3,5-Dichlorophenyl-containing intermediates Fluralaner Veterinary Medicine (Insecticide/Acaricide) Antagonist of GABA-gated and L-glutamate-gated chloride channels in invertebrates. wikipedia.orgguidechem.comgoogle.com
2,4-Dichloro-5-fluorobenzoic acid Various APIs Pharmaceuticals (Anti-inflammatory, Anti-cancer) Varies depending on the final drug structure. precedenceresearch.com
Dichlorofluorobenzoic acid derivatives Various Herbicides/Pesticides Agrochemicals Varies depending on the final product. precedenceresearch.com

Impact of Halogenation on Molecular Recognition and Biological Activity

The substitution of hydrogen with halogen atoms on an aromatic ring profoundly alters a molecule's physical and chemical properties, which in turn has a significant impact on its biological activity. The specific combination of two chlorine atoms and one fluorine atom in this compound creates a unique electronic and steric profile that is highly influential when this scaffold is incorporated into a larger bioactive molecule.

The primary effects of halogenation include modifications to lipophilicity, electronic character, and the ability to form specific intermolecular interactions. Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov Electronically, the high electronegativity of halogens creates an electron-deficient aromatic ring, influencing its reactivity.

Most importantly, halogens (specifically chlorine, bromine, and iodine) can act as halogen bond donors. acs.org This is a highly directional, non-covalent interaction with an electron-rich atom (a Lewis base) in a biological target like an enzyme or receptor. The strength of this bond is comparable to a hydrogen bond and plays a crucial role in the precise positioning and tight binding of a ligand to its target, often leading to enhanced potency and selectivity. nih.govacs.org This ability to form strong, specific contacts is a key reason why halogenation is a powerful and widely used tool for optimizing the biological activity of drug and agrochemical candidates. acs.org

Fluorine Effects on Molecular Properties Relevant to Biological Interactions

The strategic incorporation of fluorine into molecules can significantly influence their properties in a way that is highly relevant for biological interactions. exlibrisgroup.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can alter a molecule's pharmacokinetic and physicochemical profile. tandfonline.com

One of the key effects of fluorine substitution is the modulation of a molecule's acidity, or pKa. exlibrisgroup.comacs.org The high electronegativity of fluorine can alter the electron distribution within a molecule, which can impact the pKa of nearby functional groups. tandfonline.com Specifically, the introduction of a fluorine atom can lower the basicity of compounds, a change that can lead to improved bioavailability due to better membrane permeation. tandfonline.com The acidity of fluorinated molecules tends to increase because of the inductive effects resulting from fluorine's electronegativity. mdpi.com

Fluorination also has a profound effect on a compound's lipophilicity, which is a critical factor in its ability to permeate biological membranes. nih.gov The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond. tandfonline.commdpi.com Consequently, introducing fluorine can increase a compound's hydrophobicity, which can aid its penetration into the hydrophobic pockets of proteins. mdpi.com This enhanced lipophilicity can lead to better absorption and increased bioavailability of a drug. nih.gov

Furthermore, the introduction of fluorine can enhance the metabolic stability of a compound. tandfonline.comacs.org The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. tandfonline.comnih.gov By strategically placing fluorine atoms at sites that are metabolically vulnerable, the degradation of the molecule can be blocked, thereby prolonging its therapeutic effect. mdpi.comnih.gov This increased stability is a significant advantage in drug design. nih.gov

The presence of fluorine can also lead to increased binding affinity with target proteins. tandfonline.com The small size of the fluorine atom allows it to fit into receptor pockets where it can block sites from metabolic oxidation more effectively than other halogens. mdpi.com The electronic changes induced by fluorine can also enhance interactions with the target, contributing to greater potency. exlibrisgroup.com

Property Affected by FluorinationDescription of Effect
pKa Fluorine's high electronegativity can lower the pKa of nearby acidic protons or raise the pKa of basic groups, influencing the ionization state of the molecule at physiological pH. tandfonline.commdpi.com
Lipophilicity The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. tandfonline.comnih.gov
Metabolic Stability The strength of the C-F bond makes it resistant to metabolic cleavage, thus blocking common metabolic pathways and increasing the half-life of the compound. tandfonline.comnih.gov
Conformation The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can affect its binding to a biological target. exlibrisgroup.comacs.org
Binding Affinity Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.com

Studies on Metabolic Pathways and Degradation Mechanisms of Related Halogenated Aromatic Compounds

Enzymatic Transformations and Biochemical Pathways in Microorganisms

Microorganisms employ a variety of enzymes to break down halogenated aromatic compounds. nih.gov The initial steps in the degradation of compounds like dichlorobenzenes often involve dioxygenase enzymes. nih.govnih.gov For instance, in the degradation of p-dichlorobenzene by a Pseudomonas species, a dioxygenase initiates the attack on the aromatic ring. nih.govnih.gov This is followed by the action of a dehydrogenase to form a dichlorinated catechol. nih.govnih.gov

The central part of the degradation pathway involves dehalogenation, which is the removal of the halogen atoms. nih.gov This can happen through several mechanisms, including reductive, hydrolytic, or oxygenolytic processes. nih.gov In aerobic degradation, oxygenases play a crucial role in incorporating molecular oxygen into the aromatic ring, which facilitates its subsequent cleavage. nih.gov The ring cleavage itself is another key enzymatic step. For example, the 3,6-dichlorocatechol (B1212381) formed from p-dichlorobenzene is cleaved by a 1,2-oxygenase to produce 2,5-dichloro-cis,cis-muconate. nih.govnih.gov

Advanced Analytical Methodologies for Research on Methyl 3,5 Dichloro 2 Fluorobenzoate

Chromatographic Separation and Quantification Techniques for Research Samples

Chromatographic methods are fundamental for isolating Methyl 3,5-dichloro-2-fluorobenzoate from complex mixtures and quantifying its concentration. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, such as trace analysis or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov Its high separation efficiency and sensitive detection make it ideal for trace analysis and identifying metabolites in complex biological or environmental samples. nih.govyoutube.com

Detailed Research Findings: For the analysis of related fluorinated aromatic acids, GC-MS methods have been developed that achieve ultra-trace detection limits. nih.gov A common strategy involves a derivatization step, such as methylation, to convert the analytes into their more volatile ester forms before injection into the GC system. nih.gov For instance, a method for analyzing 21 fluorobenzoic acids (FBAs) involved derivatization with BF₃·MeOH, allowing for detection limits in the range of 6-44 ng/L. nih.gov This approach is directly relevant, as the target compound is already a methyl ester.

In metabolite profiling studies, GC-MS can simultaneously measure a wide array of compounds, including organic acids, amino acids, and sugars, after appropriate derivatization. youtube.com Research on the metabolism of similar chlorinated compounds, such as 3,5-dichlorobenzoic acid, has utilized GC-MS to identify and quantify metabolic products in biological fluids. nih.gov The selectivity of MS detection, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for accurate quantification even in the presence of interfering substances from a complex matrix. researchgate.netshimadzu.com

Table 1: Typical GC-MS Parameters for Analysis of Halogenated Benzoate (B1203000) Esters

Parameter Typical Setting Rationale & Reference
Column HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) A nonpolar phase column provides good separation for a wide range of organic compounds, including halogenated aromatics. oup.com
Injection Mode Splitless Maximizes the amount of analyte reaching the column, essential for trace analysis. oup.com
Oven Program Initial temp 50-70°C, ramped to 280-300°C A temperature gradient is necessary to elute compounds with different volatilities, from solvents to the higher-boiling analytes. oup.com
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI) EI provides standard, reproducible fragmentation patterns for library matching. researchgate.net PCI can produce a strong molecular ion, which is useful for confirmation. researchgate.net
Detection Mode Full Scan / Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) Full scan is used for identification of unknowns. SIM and MRM provide enhanced sensitivity and selectivity for quantification of target analytes. researchgate.netshimadzu.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable technique for the analysis of non-volatile or thermally labile compounds. It is particularly well-suited for determining the purity of this compound and for separating it from its positional isomers and other related impurities which may have very similar physical properties. ekb.egwaters.com

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. ekb.egsielc.com Method development for the purity analysis of similar compounds, like 2,4,6-trifluorobenzoic acid, demonstrates the ability of RP-HPLC to separate the main component from its synthesis-related impurities. ekb.eg Such methods are often validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg The use of a diode array detector (DAD) or a UV-Vis detector allows for the identification of fluorinated benzoic acids based on their characteristic UV absorbance. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This hyphenated technique has been used to determine up to 19 different fluorobenzoic acids in complex water samples with detection limits as low as 0.01 to 0.05 ng/mL. researchgate.net This level of performance is crucial for monitoring trace levels of the compound or its degradation products.

Table 2: Example HPLC Conditions for Purity Analysis of Fluorinated Benzoic Acids

Parameter Typical Setting Rationale & Reference
Column C18 reversed-phase (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) C18 is a standard stationary phase providing good retention and separation for moderately polar to non-polar aromatic compounds. ekb.eg
Mobile Phase Gradient mixture of an aqueous buffer (e.g., 0.1% formic or triethylamine (B128534) solution) and an organic solvent (e.g., acetonitrile/methanol) A gradient elution is effective for separating compounds with a range of polarities, ensuring that both the main peak and any impurities are well-resolved. ekb.eg
Detector UV/DAD at ~205-240 nm or Mass Spectrometer (MS/MS) Aromatic rings exhibit strong UV absorbance at lower wavelengths. MS/MS provides superior selectivity and sensitivity. ekb.egresearchgate.net
Flow Rate 0.8 - 1.0 mL/min Standard analytical flow rate for 4.6 mm ID columns, providing efficient separation in a reasonable time. oup.com

Ion Chromatography (IC) for Fluorinated Benzoic Acid Analysis

Ion Chromatography (IC) is a specialized form of HPLC that is the technique of choice for the separation and determination of ionic species. thermofisher.com While this compound is a neutral ester, IC is highly relevant for analyzing its potential hydrolysis product, 3,5-dichloro-2-fluorobenzoic acid, or for quantifying related acidic precursors and metabolites in aqueous samples. nih.gov

Detailed Research Findings: IC with suppressed conductivity detection is a powerful method for analyzing organic acids because it offers high sensitivity while minimizing interferences from other sample components. thermofisher.com Research has demonstrated the successful separation and trace analysis of up to 23 different fluorobenzoic acids (FBAs) using IC coupled with mass spectrometry (IC-MS). nih.gov By using a solid-phase extraction (SPE) pre-concentration step, this method achieved detection limits between 16 and 210 ng/L. nih.gov It is important to note that the chromatographic behavior of some fluorinated acids can be challenging; for example, weakly retained acids can elute very close to the "water dip," which can complicate quantification. squarespace.com Careful optimization of the eluent composition and column chemistry is therefore essential for robust analysis. squarespace.com

Table 3: Ion Chromatography System for Fluorinated Benzoic Acid Analysis

Component Typical Specification Purpose & Reference
Pre-concentration Hydrophilic-Lipophilic-Balanced (HLB) SPE Cartridge Enriches trace levels of analytes from large sample volumes, increasing method sensitivity. nih.gov
Separation Column Anion exchange column (e.g., Dionex IonPac) Separates anions based on their affinity for the positively charged stationary phase. thermofisher.com
Eluent Isocratic or gradient hydroxide (B78521) or carbonate/bicarbonate solution The mobile phase used to carry the sample through the column and effect the separation.
Detection Suppressed Conductivity or Mass Spectrometry (MS) Suppressed conductivity is a standard, sensitive detector for IC. MS provides definitive identification and even lower detection limits. thermofisher.comnih.gov

Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. core.ac.uk Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HMBC) experiments, it is possible to definitively establish the precise arrangement of atoms and confirm the identity of this compound.

Detailed Research Findings: The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. For this compound, distinct signals would be expected for the methyl ester protons and the two aromatic protons. Their chemical shifts, integration values, and coupling patterns would confirm their identities. wisc.edu The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the ester, the methyl carbon, and the six distinct carbons of the aromatic ring. For complex halogenated structures, quantum mechanical calculations are increasingly used to simulate NMR chemical shifts, providing a valuable tool to confirm assignments against experimental data. umn.edu Furthermore, ¹⁹F NMR is highly specific for the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive proof of its location on the aromatic ring. oup.com Two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting different parts of the molecule by showing correlations between protons and carbons over two or three bonds, for example, from the methyl protons to the ester carbonyl carbon. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Range Expected Multiplicity
¹H -OCH₃ 3.8 - 4.0 Singlet (s)
¹H H-4 7.5 - 7.8 Doublet of doublets (dd) or Doublet (d)
¹H H-6 7.6 - 7.9 Doublet of doublets (dd) or Doublet (d)
¹³C -OCH₃ 52 - 54 Quartet (in ¹H-coupled spectrum)
¹³C C=O 160 - 165 Singlet (s)
¹³C C-1 to C-6 115 - 160 Various (Singlets, Doublets due to C-F coupling)

Note: Predicted values are estimates based on data for structurally similar compounds like other halogenated benzoates. Actual values must be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. niscpr.res.in Analyzing the spectra allows for the identification of specific functional groups present in this compound, serving as a fingerprint for the compound. A detailed vibrational analysis involves assigning observed spectral bands to specific molecular motions, such as stretching and bending of bonds. mdpi.com

Detailed Research Findings: The IR spectrum would show strong, characteristic absorption bands for the key functional groups. The C=O (carbonyl) stretch of the ester group is typically a very strong and sharp band. The C-O stretching vibrations of the ester, the C=C stretching of the aromatic ring, and the aromatic C-H stretches would also be prominent. chemicalbook.com The vibrations associated with the carbon-halogen bonds (C-Cl and C-F) occur in the lower frequency "fingerprint" region of the spectrum (typically below 800 cm⁻¹).

Raman spectroscopy provides similar but complementary information. physicsopenlab.org While the polar C=O group gives a strong IR signal, the vibrations of the less polar aromatic ring often produce strong signals in the Raman spectrum. researchgate.net A complete vibrational analysis often involves comparing the experimental IR and Raman spectra with theoretical frequencies calculated using computational methods (e.g., Density Functional Theory). mdpi.com This allows for a confident assignment of each vibrational mode and a deeper understanding of the molecule's structure and bonding. niscpr.res.in

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretching 3000 - 3100 Medium-Weak Strong
Aliphatic C-H (-OCH₃) Stretching 2850 - 2960 Medium Medium
C=O (Ester) Stretching 1720 - 1740 Strong Medium-Weak
Aromatic C=C Stretching 1450 - 1600 Medium-Strong Strong
C-O (Ester) Stretching 1100 - 1300 Strong Weak
C-F Stretching 1000 - 1400 Strong Weak
C-Cl Stretching 600 - 800 Strong Medium

Note: These are general ranges. The exact position of the peaks can be influenced by the electronic effects of the other substituents on the ring.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within "this compound" and for determining its concentration in solution. The aromatic ring and the carbonyl group of the ester constitute the primary chromophore, responsible for the absorption of ultraviolet light.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic esters like "this compound," the principal electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring and n → π* transitions related to the carbonyl group. The presence of halogen substituents (chlorine and fluorine) on the benzene ring can influence the position and intensity of these absorption bands. Halogen atoms can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima, depending on the interplay of their inductive and resonance effects.

Benzoic acid, the parent compound, exhibits characteristic absorption bands around 194 nm, 230 nm, and 274 nm. libretexts.orgrsc.org The substitution pattern on "this compound" is expected to result in a unique UV spectrum. A hypothetical UV-Visible absorption data table for "this compound" dissolved in a non-polar solvent like hexane (B92381) is presented below, based on the typical absorbance of substituted benzoic acid derivatives.

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~210~15,000π → π
~245~8,000π → π
~285~1,500π → π* (Benzene Ring)
~310~200n → π* (Carbonyl Group)

Concentration determination is achieved by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (ideally at an absorption maximum, λmax), and knowing the molar absorptivity (a constant for a particular substance at a given wavelength), the concentration of "this compound" can be accurately calculated.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is crucial for accurate and sensitive analysis, especially when dealing with complex matrices. Enrichment and derivatization techniques are often employed to improve the analytical performance for compounds like "this compound."

Solid Phase Extraction (SPE) and Thin Film Solid Phase Microextraction (TF-SPME) for Sample Enrichment

Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. nih.govnih.gov For a moderately polar compound like "this compound," a reverse-phase SPE sorbent, such as C18-bonded silica, would be appropriate. The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. nih.gov This process effectively removes matrix components that could interfere with subsequent analysis and concentrates the analyte, thereby enhancing detection sensitivity.

Thin Film Solid Phase Microextraction (TF-SPME) is a more recent and advanced form of SPME that offers a larger surface area for extraction, leading to higher extraction efficiency and faster analysis times. shimadzu.com For the analysis of fluorinated benzoic acids, which are structurally related to the target compound, TF-SPME has been successfully employed. nih.gov A polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase coating could be used to extract "this compound" from aqueous samples. The analyte partitions from the sample matrix onto the thin film, and is then desorbed, either thermally or with a solvent, for introduction into an analytical instrument like a gas chromatograph.

Interactive Data Table: Comparison of SPE and TF-SPME for Sample Enrichment

FeatureSolid Phase Extraction (SPE)Thin Film Solid Phase Microextraction (TF-SPME)
Principle Analyte partitions between a liquid sample and a solid sorbent packed in a cartridge.Analyte partitions between a liquid or gaseous sample and a thin film of sorbent coated on a substrate.
Advantages High recovery, well-established, variety of sorbents available.Solventless or solvent-minimized, high enrichment factor, faster extraction times, suitable for automation. shimadzu.com
Common Sorbents for Halogenated Aromatics C18, Polymeric Sorbents (e.g., Polystyrene-divinylbenzene).Polydimethylsiloxane (PDMS), Divinylbenzene (DVB) coatings. nih.gov

Chemical Derivatization for Increased Volatility and Detector Response in GC

While "this compound" is a methyl ester and thus amenable to Gas Chromatography (GC), its precursor, 3,5-dichloro-2-fluorobenzoic acid, would require derivatization to improve its volatility and chromatographic behavior. libretexts.org Esterification is a common derivatization technique for carboxylic acids. For instance, 3,5-dichlorobenzoic acid has been successfully methylated using diazomethane (B1218177) for GC-MS analysis. nih.gov

Derivatization can also be employed to enhance the response of a specific detector. For example, creating a derivative with a halogenated group can significantly improve the sensitivity of an Electron Capture Detector (ECD). mdpi.comrsc.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another common method to derivatize active hydrogens, such as in carboxylic acids, to increase volatility and thermal stability. nih.gov

Interactive Data Table: Common Derivatization Strategies for GC Analysis of Related Compounds

Derivatization TechniqueReagent ExampleTarget Functional GroupPurpose
Esterification (Methylation) Diazomethane, Methanol (B129727)/H₂SO₄Carboxylic AcidIncrease volatility, improve peak shape. libretexts.orgnih.gov
Silylation BSTFA, TMCSCarboxylic Acid, HydroxylIncrease volatility, improve thermal stability. nih.gov
Acylation Trifluoroacetic anhydrideAmine, HydroxylIncrease volatility, enhance ECD response. nih.gov

Advanced Mass Spectrometry Techniques for Identification and Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and structural elucidation of "this compound."

Upon introduction into the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For "this compound," characteristic fragments would arise from the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and chlorine atoms. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.orgmdpi.com This is invaluable for confirming the identity of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS) offers an even deeper level of structural information. rsc.org In MS/MS, a specific ion (e.g., the molecular ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This technique can help to establish the connectivity of atoms within the molecule and to differentiate between isomers that might produce similar initial fragmentation patterns. For halogenated compounds, MS/MS can be particularly useful in tracking the loss of halogen atoms and elucidating the structure of the aromatic core.

A GC-MS analysis of the closely related "Methyl 3,5-dichlorobenzoate" shows prominent peaks at m/z 173 and 175, corresponding to the loss of a methoxy group, with the two peaks reflecting the isotopic abundance of chlorine. nih.gov The molecular ion is observed at m/z 204 and 206. A similar fragmentation pattern would be expected for "this compound," with shifts in mass due to the presence of the fluorine atom.

Interactive Data Table: Predicted Key Mass Fragments for this compound in EI-MS

m/z (Mass-to-Charge Ratio)Proposed FragmentComments
222/224[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
191/193[M - OCH₃]⁺Loss of the methoxy group.
163/165[M - COOCH₃]⁺Loss of the entire ester group.
128[M - COOCH₃ - Cl]⁺Subsequent loss of a chlorine atom.

Future Research Directions and Unexplored Avenues for Methyl 3,5 Dichloro 2 Fluorobenzoate

Emerging Synthetic Routes and Catalyst Development for Efficient Production

The efficient synthesis of polysubstituted aromatic compounds like Methyl 3,5-dichloro-2-fluorobenzoate is a cornerstone of modern chemical manufacturing. Future research is poised to move beyond traditional multi-step procedures towards more streamlined and sustainable methods.

One promising avenue is the exploration of late-stage C-H functionalization. This strategy would involve selectively introducing the chloro and fluoro groups onto a simpler benzoate (B1203000) precursor, minimizing protecting group chemistry and reducing waste. Research into developing highly regioselective catalysts, potentially based on palladium or copper complexes, will be critical. These catalysts must be able to differentiate between the various C-H bonds on the aromatic ring, a significant challenge given the electronic landscape of the molecule.

Furthermore, flow chemistry presents a significant opportunity for the production of this compound. Continuous flow reactors can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. The synthesis of related halogenated benzoic acid derivatives, such as 2,4-dichloro-3,5-difluorobenzoic acid, has been achieved through multi-step batch processes involving nitration, reduction, diazotisation, and chlorination. researchgate.netresearchgate.net Adapting these complex reaction sequences to a continuous flow setup could represent a significant leap in production efficiency.

Catalyst development will also focus on utilizing earth-abundant metals and developing recyclable catalytic systems to improve the economic and environmental profile of the synthesis. The table below outlines potential research directions for synthetic efficiency.

Research DirectionPotential MethodologyKey Challenges
C-H Functionalization Palladium- or Copper-catalyzed direct halogenationAchieving high regioselectivity; Catalyst stability and turnover.
Flow Chemistry Adaptation of multi-step syntheses to continuous flowReactor design for handling solids; Optimization of residence times.
Green Catalysis Development of iron- or bismuth-based catalystsMatching the efficiency of precious metal catalysts; Catalyst leaching.
Diazotisation Chemistry Improved Sandmeyer-type reactionsHandling of potentially unstable diazonium intermediates; Waste reduction. researchgate.net

Advanced Computational Methodologies for Predictive Modeling of Complex Systems

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like this compound. Future research will increasingly rely on sophisticated modeling techniques to explore its properties and interactions without the need for extensive empirical experimentation.

Density Functional Theory (DFT) is a computational method that can be used to predict a wide range of properties, including spectroscopic data like ¹⁹F NMR chemical shifts, with high accuracy. nih.gov This is particularly valuable for fluorinated compounds, as the ¹⁹F nucleus is highly sensitive to its chemical environment. nih.gov Advanced DFT studies could be employed to create a detailed map of the electronic structure of this compound, predicting its reactivity and potential sites of interaction with other molecules.

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions in different solvent environments or within a biological system. For instance, MD could be used to model how this compound might bind to a protein active site, guiding the design of new functional molecules. Studies on similar fluorinated benzoates have used computational methods to understand intermolecular interactions and their effect on crystal packing. nih.gov

The development of machine learning algorithms trained on large datasets of chemical information represents another frontier. These models could potentially predict the properties and activities of derivatives of this compound, accelerating the discovery of new materials or biologically active compounds.

Computational TechniqueApplication for this compoundPredicted Outcome
Density Functional Theory (DFT) Prediction of ¹⁹F NMR spectra and reactivity indices. nih.govAccurate spectroscopic data for characterization; Insights into reaction mechanisms.
Molecular Dynamics (MD) Simulation of interactions with biomolecules or material surfaces.Understanding of binding modes and intermolecular forces.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between structure and a specific property.Predictive models for designing derivatives with desired characteristics.
Fragment-Based Drug Discovery In silico screening of molecular fragments against biological targets. nih.govnih.govIdentification of potential pharmacophores for drug development.

Novel Applications in Materials Science and Interdisciplinary Fields

The unique properties imparted by fluorine atoms, such as high thermal stability and chemical resistance, make fluorinated aromatic compounds attractive building blocks for advanced materials. numberanalytics.com The specific substitution pattern of this compound could lead to novel applications in materials science.

One area of exploration is in the synthesis of specialty polymers. The dichlorofluoro-substituted phenyl ring can be incorporated into polymer backbones, potentially creating materials with enhanced fire retardancy, low dielectric constants, or specific optical properties. Research could focus on the polymerization of derivatives of this compound to create novel polyesters or polyamides.

The compound could also serve as a precursor for liquid crystals. The rigid, substituted aromatic core is a common feature in mesogenic molecules. By modifying the ester group to a longer alkyl chain, it may be possible to induce liquid crystalline phases. Computational studies have been used to investigate the relationship between fluorination and mesogenic properties in similar benzoate structures. nih.gov

In the interdisciplinary field of crystal engineering, this compound could be used to study halogen bonding and other non-covalent interactions. The presence of both chlorine and fluorine atoms allows for a systematic investigation of how these interactions can be used to control the assembly of molecules in the solid state, leading to the design of new crystalline materials with tailored properties.

Targeted Mechanistic Elucidation in Underexplored Biological Pathways

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. nih.govnumberanalytics.comnih.gov While this compound itself is not a therapeutic agent, its derivatives could be designed to interact with specific biological targets. Future research should focus on exploring its potential in less-studied biological pathways.

One approach is to use the compound as a scaffold for the development of chemical probes. By attaching reactive groups or fluorescent tags, derivatives of this compound could be used to label and identify novel protein targets. The unique ¹⁹F NMR signature of the molecule can also be exploited in protein-observed ¹⁹F NMR (PrOF NMR) screening. acs.org This technique can be used to detect the binding of small molecules to proteins, even for weak interactions, providing a powerful tool for fragment-based ligand discovery. acs.org

Furthermore, many cellular pathways related to halogen metabolism or detoxification are not fully understood. Derivatives of this compound could be used as model substrates to study the enzymes and transport systems involved in the metabolism of halogenated aromatic compounds. This could provide valuable insights into how organisms handle these types of molecules, with implications for toxicology and environmental science.

Development of Integrated Analytical Platforms for High-Throughput Research

To accelerate the exploration of this compound and its derivatives, the development of integrated analytical platforms is essential. These platforms would combine automated synthesis, purification, and analysis, enabling high-throughput screening of large libraries of compounds. youtube.com

A key component of such a platform would be advanced analytical techniques for the detection and characterization of fluorinated compounds. While methods like combustion ion chromatography (CIC) can measure total fluorine content, techniques like ¹⁹F NMR and high-resolution mass spectrometry (HRMS) are needed for structural identification. nih.govacs.org The integration of these techniques into an automated workflow would allow for rapid screening of reaction outcomes and the identification of promising new molecules.

Microfluidic devices, or "lab-on-a-chip" systems, could also be developed for the high-throughput synthesis and analysis of derivatives of this compound. youtube.com These systems allow for precise control over reaction conditions and require only small amounts of reagents, making them ideal for screening large numbers of compounds in a cost-effective and efficient manner. The development of such platforms will be crucial for unlocking the full potential of this and other complex halogenated molecules in a variety of scientific fields. nih.govnih.gov

Analytical TechniqueApplication in High-Throughput ResearchAdvantage
¹⁹F NMR Spectroscopy Rapid screening of compound libraries for binding to biological targets. nih.govacs.orgHigh sensitivity to the local chemical environment.
LC-HRMS Identification and quantification of reaction products and metabolites. nih.govProvides accurate mass and structural information.
Combustion Ion Chromatography (CIC) Rapid screening for total fluorine content in samples. acs.orgUseful for mass balance studies and initial screening.
Automated Liquid Handlers Precise dispensing of reagents for high-throughput synthesis and assays. youtube.comIncreased speed, accuracy, and reproducibility.
Integrated Robotic Platforms Combination of synthesis, purification, and analysis in a single workflow. youtube.comDramatically accelerates the research and discovery cycle.

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